12(S)-HETrE is a bioactive lipid mediator belonging to the class of eicosanoids. [, ] It is a stereoisomer of 12(R)-HETrE and is derived from the omega-6 polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). [, , ] 12(S)-HETrE is produced through the enzymatic action of 12-lipoxygenase (12-LOX) on DGLA. [, ] This bioactive lipid has been primarily studied in the context of platelet function and thrombosis. [, ]
Synthesis Analysis
While the provided literature highlights the enzymatic synthesis of 12(S)-HETrE from DGLA by 12-LOX, [, ] it lacks detailed information on specific synthetic methods, technical details, or parameters. Further research is required to explore and optimize the chemical synthesis of 12(S)-HETrE.
Chemical Reactions Analysis
The provided literature focuses primarily on the enzymatic formation of 12(S)-HETrE from DGLA by 12-LOX. [, ] Information regarding other chemical reactions involving 12(S)-HETrE, such as oxidation, reduction, or esterification, is limited. Further research is required to explore the reactivity and potential chemical transformations of 12(S)-HETrE.
Applications
Inhibition of Platelet Activation: 12(S)-HETrE significantly attenuates platelet activation induced by various agonists, including collagen, PAR4-AP, and thrombin. [, , ] This inhibition encompasses key platelet functions like aggregation, granule secretion, αIIbβ3 activation, Rap1 activation, and clot retraction. [, ]
Reduction of Thrombus Formation: In vivo studies have shown that DGLA supplementation, which leads to increased 12(S)-HETrE production, reduces thrombus growth in mice. [] This effect was absent in 12-LOX-deficient mice, highlighting the essential role of 12(S)-HETrE in mediating the anti-thrombotic effects of DGLA. []
Compound Description: 12(S)-HPETrE is a hydroperoxy fatty acid and a product of the 12-lipoxygenase (12-LOX) oxidation of dihomo-γ-linolenic acid (DGLA) [, ].
Relevance: 12(S)-HPETrE is the immediate precursor to 12(S)-HETrE, being rapidly reduced to form the latter compound. Both 12(S)-HPETrE and 12(S)-HETrE have been shown to attenuate agonist-mediated platelet activation, including aggregation, granule secretion, αIIbβ3 activation, Rap1 activation, and clot retraction []. This suggests a potential shared mechanism of action, with 12(S)-HPETrE potentially acting as an intermediate in the inhibitory pathway of 12(S)-HETrE.
Dihomo-γ-Linolenic Acid (DGLA)
Compound Description: DGLA is an omega-6 polyunsaturated fatty acid found in various dietary sources [, , , ]. It serves as a precursor to various bioactive lipids, including those generated by the 12-LOX pathway [, ].
Relevance: DGLA is the direct precursor of 12(S)-HETrE, with 12-LOX catalyzing the conversion of DGLA to 12(S)-HETrE. Both DGLA and 12(S)-HETrE demonstrate inhibitory effects on platelet activation and thrombosis [, , , ]. Studies have shown that DGLA's anti-thrombotic effects are dependent on 12-LOX activity, highlighting the importance of 12(S)-HETrE as a key mediator of DGLA's beneficial effects [, , ].
Relevance: While structurally very similar to 12(S)-HETrE, 12(R)-HETrE displays contrasting biological activities. 12(R)-HETrE has been shown to enhance delayed-type hypersensitivity reactions [], promote angiogenesis [, , ], and activate NF-κB [], all of which are pro-inflammatory processes. This stark difference in activity despite structural similarity highlights the importance of stereochemistry in determining the biological function of these lipid mediators. Furthermore, 12(S)-HETrE can antagonize the effects of 12(R)-HETrE [], suggesting potential competition for a common receptor or signaling pathway.
Compound Description: 12(R)-HETE is another eicosanoid derived from arachidonic acid, similar to 12(R)-HETrE, but with an additional double bond [].
Relevance: 12(R)-HETE was included in a study investigating the effects of various 12-LOX products on delayed-type hypersensitivity reactions []. Unlike 12(R)-HETrE, which enhanced the reaction, 12(R)-HETE demonstrated inhibitory effects, albeit only at high concentrations []. This finding further underscores the significant impact subtle structural variations within eicosanoids can have on their biological activity.
Compound Description: 12(S)-HETE is the enantiomer of 12(R)-HETE and is generated from the 12-LOX-mediated oxidation of arachidonic acid [, ].
Relevance: In contrast to the anti-platelet activity of 12(S)-HETrE, 12(S)-HETE has been identified as a pro-thrombotic bioactive lipid []. This difference in activity between the 12(S)-hydroxy metabolites of arachidonic acid (12(S)-HETE) and DGLA (12(S)-HETrE) highlights the significant role of the parent fatty acid structure in determining the ultimate biological effect of 12-LOX products.
Eicosapentaenoic Acid (EPA)
Compound Description: EPA is an omega-3 polyunsaturated fatty acid commonly found in fish oil, known for its cardioprotective properties [].
Relevance: EPA, like DGLA, serves as a substrate for 12-LOX, leading to the formation of distinct oxylipins []. This suggests that similar to the DGLA-12(S)-HETrE axis, EPA's beneficial effects could potentially be mediated by its own set of 12-LOX-derived metabolites.
11-Hydroxydocosahexaenoic Acid (11-HDHE) and 14-Hydroxydocosahexaenoic Acid (14-HDHE)
Compound Description: 11-HDHE and 14-HDHE are metabolites generated from the 12-LOX oxidation of docosahexaenoic acid (DHA) [].
Relevance: These DHA-derived oxylipins exhibit inhibitory effects on platelet aggregation, calcium mobilization, and granule secretion, similar to the effects observed with 12(S)-HETrE []. This suggests a potential common mechanism of action for these 12-LOX products in regulating platelet function, independent of the parent fatty acid.
Docosahexaenoic Acid (DHA)
Compound Description: DHA, another omega-3 polyunsaturated fatty acid abundant in fish oil, is recognized for its anti-platelet activity [].
Relevance: DHA is the precursor to 11-HDHE and 14-HDHE, both of which have demonstrated anti-platelet effects similar to 12(S)-HETrE []. This suggests that DHA's anti-platelet activity could be mediated, at least in part, by its 12-LOX-derived metabolites, 11-HDHE and 14-HDHE.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphatidylethanolamine is the most abundant phospholipid in prokaryotes and the second most abundant found in the membrane of mammalian, plant, and yeast cells, comprising approximately 25% of total mammalian phospholipids. In the brain, phosphatidylethanolamine comprises almost half of the total phospholipids. It is synthesized mainly through the cytidine diphosphate-ethanolamine and phosphatidylserine decarboxylation pathways, which occur in the endoplasmic reticulum (ER) and mitochondrial membranes, respectively. It is a precursor in the synthesis of phosphatidylcholine and arachidonoyl ethanolamide (AEA;) and is a source of ethanolamine used in various cellular functions. In E. coli, phosphatidylethanolamine deficiency prevents proper assembly of lactose permease, suggesting a role as a lipid chaperone. It is a cofactor in the propagation of prions in vitro and can convert recombinant mammalian proteins into infectious molecules even in the absence of RNA. Phosphatidylethanolamines (bovine) is a mixture of phosphatidylethanolamines isolated from bovine brain with various fatty acyl groups at the sn-1 and sn-2 positions. Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Phosphatidylcholine acylated with two heptadecanoic acids. For use in lipid studies and as internal standard. See similar compounds 1,2-Diheptadecanoyl-sn-glycero-3-PC (DHDPC) is a synthetic phosphatidylcholine containing 17:0 fatty acids at the sn-1 and sn-2 positions. It has been used as an internal standard for the quantification of phosphatidylcholines by LC-MS. PC(17:0/17:0) is a phosphatidylcholine 34:0.
Phospholipid acylated with lauric acid. For use in lipid bilayer studies and biological systems. See similar compounds 1,2-didodecanoyl-sn-glycero-3-phosphoethanolamine is an organic molecular entity.
Lysosphingomyelin is an endogenous bioactive sphingolipid and a constituent of lipoproteins. It is produced by the removal of the acyl group from sphingomyelin by a deacylase and acts as a precursor in the biosynthesis of sphingosine-1-phosphate (S1P;). D-erythro Lysosphingomyelin is an agonist of the S1P receptors S1P1, S1P2, and S1P3 (EC50s = 167.7, 368.1, and 482.6 nM, respectively, for the human receptors). It is also an agonist of the orphan receptor ovarian cancer G protein-coupled receptor 1 (ORG1) that induces calcium accumulation in cells overexpressing OGR1 (EC50 = ~35 nM). Levels of D-erythro lysosphingomyelin are increased in skin isolated from patients with atopic dermatitis, as well as postmortem brain from patients with Niemann-Pick disease type A, but not type B. L-threo lysosphingomyelin is also an S1P1-3 agonist (EC50s = 19.3, 131.8, and 313.3 nM, respectively). This product is a mixture of D-erythro and L-threo lysosphingomyelin.